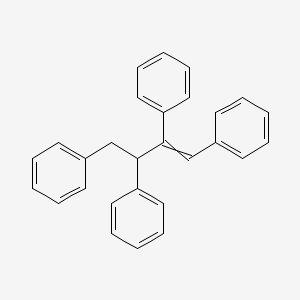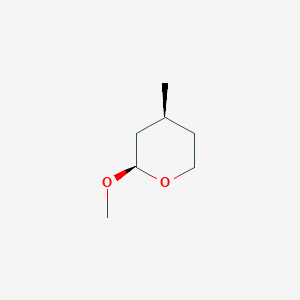
(2R,4S)-2-Methoxy-4-methyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-2-Methoxy-4-methyloxane is an organic compound with a unique stereochemistry, characterized by its specific arrangement of atoms in space. This compound is part of the oxane family, which are six-membered cyclic ethers. The presence of methoxy and methyl groups at specific positions on the oxane ring gives this compound its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Methoxy-4-methyloxane typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the use of diastereoselective synthesis, where starting materials are chosen to favor the formation of the desired stereoisomer. For example, the use of chiral catalysts or auxiliaries can help achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-2-Methoxy-4-methyloxane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The oxane ring can be reduced to form a more saturated cyclic ether.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the oxane ring can produce a more saturated ether.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-2-Methoxy-4-methyloxane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of cyclic ethers in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2R,4S)-2-Methoxy-4-methyloxane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4S)-2-Methyl-2,3,3,4-Tetrahydroxytetrahydrofuran: Another cyclic ether with similar stereochemistry but different functional groups.
(2R,4S)-2-[(1R)-1-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}-2-methylpropyl]-4-methyloxane: A more complex derivative with additional functional groups.
Uniqueness
What sets (2R,4S)-2-Methoxy-4-methyloxane apart from similar compounds is its specific combination of methoxy and methyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
932-80-9 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
(2R,4S)-2-methoxy-4-methyloxane |
InChI |
InChI=1S/C7H14O2/c1-6-3-4-9-7(5-6)8-2/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
VNYKMATXHYMXFE-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@H]1CCO[C@H](C1)OC |
Kanonische SMILES |
CC1CCOC(C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


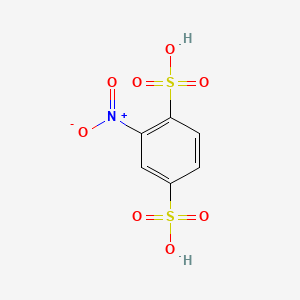
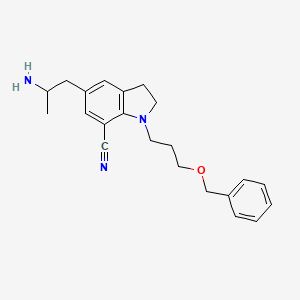
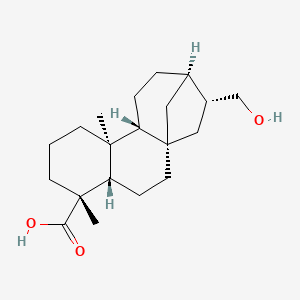
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)
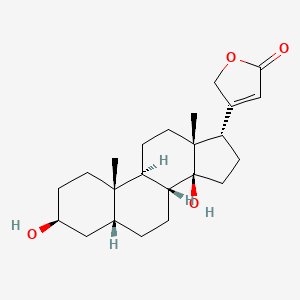
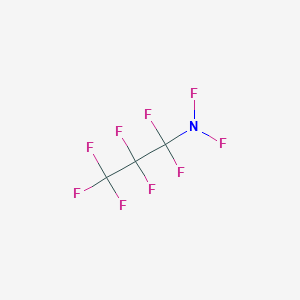
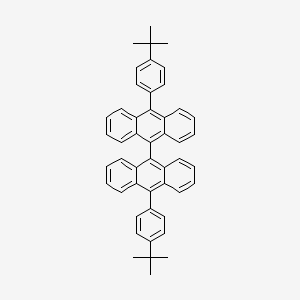
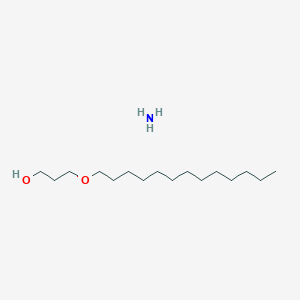
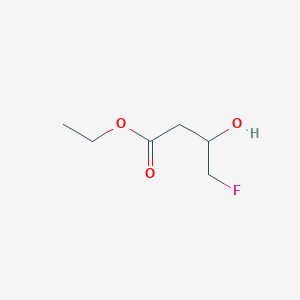
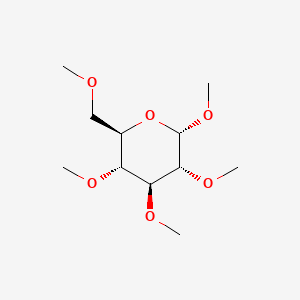
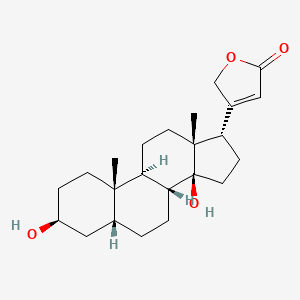
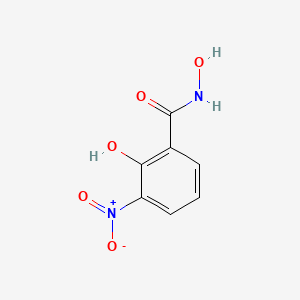
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
